molecular formula C8H11NO4S2 B2513552 2-Methyl-5-(methylsulfonyl)benzenesulfonamide CAS No. 1671-20-1

2-Methyl-5-(methylsulfonyl)benzenesulfonamide

Cat. No.: B2513552
CAS No.: 1671-20-1
M. Wt: 249.3
InChI Key: HOKCNQPJWCGBPW-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)benzenesulfonamide is an organic compound with the molecular formula C8H11NO4S2. It is a sulfonamide derivative, characterized by the presence of both methyl and methylsulfonyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfonyl)benzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor. One common method is the reaction of 2-methylbenzenesulfonamide with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(methylsulfonyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-1,3-benzenedisulfonamide
  • Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
  • N-(5-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-benzenesulfonamide

Uniqueness

2-Methyl-5-(methylsulfonyl)benzenesulfonamide is unique due to the presence of both methyl and methylsulfonyl groups on the benzene ring, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-methyl-5-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKCNQPJWCGBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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